
Ioxilan-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ioxilan-d4, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₀D₄I₃N₃O₈ and its molecular weight is 795.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Ioxilan-d4 with high isotopic purity?
Methodological Answer: Synthesis must prioritize deuterium incorporation at specific molecular sites, validated via mass spectrometry (e.g., ESI-MS or MALDI-TOF) and nuclear magnetic resonance (NMR) spectroscopy. Key steps include:
- Use of deuterated reagents (e.g., D₂O, CD₃OD) under controlled anhydrous conditions to minimize proton exchange .
- Monitoring reaction kinetics to optimize yield and isotopic enrichment (>98% purity), with purification via preparative HPLC coupled with deuterium-depleted solvents .
Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?
Methodological Answer:
- Quantitative NMR (qNMR) with internal standards (e.g., tetramethylsilane) for structural confirmation and purity assessment .
- High-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from non-deuterated analogs .
- Chromatographic methods (e.g., UPLC-MS/MS) using deuterium-stable columns (C18 with trifluoropropyl phases) to resolve co-eluting impurities .
Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?
Methodological Answer:
- Standardize animal models (e.g., Sprague-Dawley rats) with controlled diets to minimize metabolic variability .
- Use isotope dilution assays for plasma/tissue samples, calibrating against certified reference materials (CRMs) .
- Document solvent systems (e.g., phosphate-buffered saline vs. synthetic lymph) to account for deuterium exchange rates .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies using factorial design (e.g., pH 2–9, 25–60°C) with periodic sampling .
- Analyze degradation products via LC-TOF-MS and compare fragmentation pathways to non-deuterated Ioxilan .
- Apply Arrhenius kinetics to predict shelf-life, accounting for deuterium’s isotope effect on bond dissociation energies .
Q. What strategies resolve contradictions between in vitro and in vivo data for this compound’s metabolic pathways?
Methodological Answer:
- Cross-validate findings using hepatocyte microsomal assays (in vitro) and PET/MRI imaging (in vivo) to identify compartment-specific metabolism .
- Perform isotope tracing with ¹³C-glucose to track deuterium retention in metabolites, addressing discrepancies in clearance rates .
- Use Bayesian statistical models to reconcile variability caused by tissue-specific enzyme expression .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
Methodological Answer:
- Employ molecular dynamics (MD) simulations to compare binding affinities of deuterated vs. non-deuterated forms at albumin binding sites .
- Integrate density functional theory (DFT) to quantify isotopic effects on hydrogen-bonding networks .
- Validate models with surface plasmon resonance (SPR) data to correlate simulation predictions with experimental dissociation constants (KD) .
Q. What ethical and methodological safeguards are essential when using this compound in human clinical trials?
Methodological Answer:
- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for trial design, ensuring deuterium’s safety profile is pre-established in Phase I .
- Implement blinded radiometric assays to prevent bias in pharmacokinetic data interpretation .
- Include isotopic carryover controls in urine/blood samples to distinguish endogenous vs. administered deuterium .
Q. Methodological Resources
- Data Analysis : Use mixed-effects models to handle nested variability in isotopic studies .
- Conflict Resolution : Apply PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables causing data contradictions .
- Reproducibility : Follow Beilstein Journal guidelines for documenting synthesis protocols and spectral data .
特性
CAS番号 |
1346598-82-0 |
---|---|
分子式 |
C₁₈H₂₀D₄I₃N₃O₈ |
分子量 |
795.14 |
同義語 |
5-[Acetyl(2,3-dihydroxypropyl)amino]-N1-(2,3-dihydroxypropyl)-N3-(2-hydroxyethyl-d4)-2,4,6-triiodo-1,3-benzenedicarboxamide; Ioxitol-d4; Oxilan 300-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。